Bamirastine Bamirastine Bamirastine inhibits ligand binding to recombinant human histamine H1 receptors (rhH1R) with an IC50 value of 17.3 nM.
Brand Name: Vulcanchem
CAS No.: 215529-47-8
VCID: VC0007259
InChI: InChI=1S/C31H37N5O3/c1-31(2,30(37)38)26-22-36-28(33-26)15-14-27(34-36)32-18-9-19-35-20-16-25(17-21-35)39-29(23-10-5-3-6-11-23)24-12-7-4-8-13-24/h3-8,10-15,22,25,29H,9,16-21H2,1-2H3,(H,32,34)(H,37,38)
SMILES: CC(C)(C1=CN2C(=N1)C=CC(=N2)NCCCN3CCC(CC3)OC(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O
Molecular Formula: C₃₁H₃₇N₅O₃
Molecular Weight: 527.7 g/mol

Bamirastine

CAS No.: 215529-47-8

Inhibitors

VCID: VC0007259

Molecular Formula: C₃₁H₃₇N₅O₃

Molecular Weight: 527.7 g/mol

Bamirastine - 215529-47-8

CAS No. 215529-47-8
Product Name Bamirastine
Molecular Formula C₃₁H₃₇N₅O₃
Molecular Weight 527.7 g/mol
IUPAC Name 2-[6-[3-(4-benzhydryloxypiperidin-1-yl)propylamino]imidazo[1,2-b]pyridazin-2-yl]-2-methylpropanoic acid
Standard InChI InChI=1S/C31H37N5O3/c1-31(2,30(37)38)26-22-36-28(33-26)15-14-27(34-36)32-18-9-19-35-20-16-25(17-21-35)39-29(23-10-5-3-6-11-23)24-12-7-4-8-13-24/h3-8,10-15,22,25,29H,9,16-21H2,1-2H3,(H,32,34)(H,37,38)
Standard InChIKey WTBRUSNNZKWTMI-UHFFFAOYSA-N
SMILES CC(C)(C1=CN2C(=N1)C=CC(=N2)NCCCN3CCC(CC3)OC(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O
Canonical SMILES CC(C)(C1=CN2C(=N1)C=CC(=N2)NCCCN3CCC(CC3)OC(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O
Description Bamirastine inhibits ligand binding to recombinant human histamine H1 receptors (rhH1R) with an IC50 value of 17.3 nM.
Synonyms 2-(6-((3-(4-(diphenylmethoxy)piperidino)propyl)amino)imidazo(1,2-b)pyridazin-2-yl)-2-methylpropionic acid
TAK 427
TAK-427
TAK427
Reference [1]. Fukuda S, et al. Characteristics of the antihistamine effect of TAK-427, a novel imidazopyridazine derivative. Inflamm Res. 2003 May;52(5):206-14.
PubChem Compound 9806921
Last Modified Nov 11 2021
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